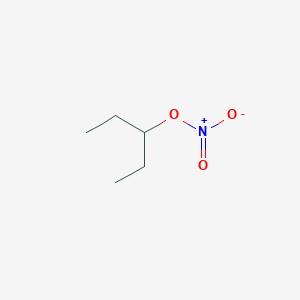
1,1'-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) is an organic compound characterized by the presence of two 2,4-dimethoxybenzene groups connected by an ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethane-1,1-diol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene).
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Applications De Recherche Scientifique
1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(2,4-dimethoxybenzene)
- 1,1’-(Ethane-1,1-diyl)bis(4-methoxybenzene)
- 1,1’-(Ethane-1,1-diyl)bis(2,4-dimethylbenzene)
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) is unique due to the presence of methoxy groups at the 2 and 4 positions of the benzene rings. This structural feature imparts distinct electronic properties and reactivity compared to similar compounds, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
76185-70-1 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-12(15-8-6-13(19-2)10-17(15)21-4)16-9-7-14(20-3)11-18(16)22-5/h6-12H,1-5H3 |
Clé InChI |
WYGHQAAZDBNUAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


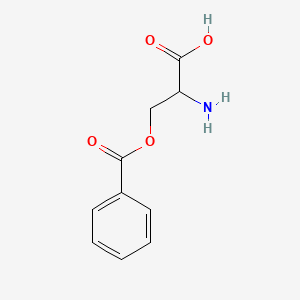
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
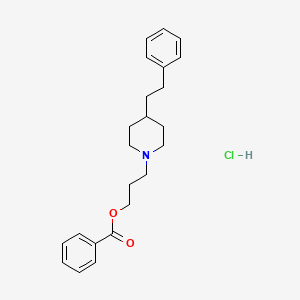
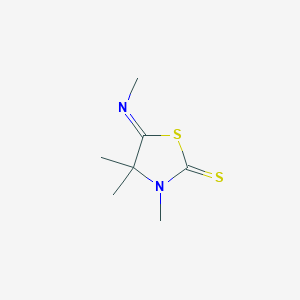

![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
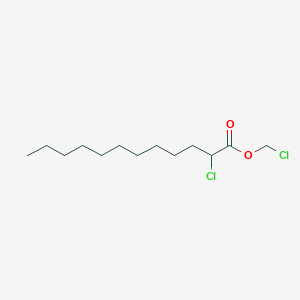
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
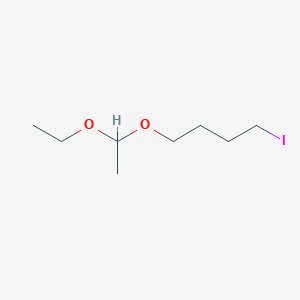
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)

